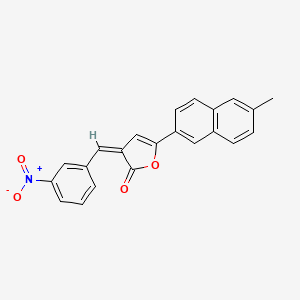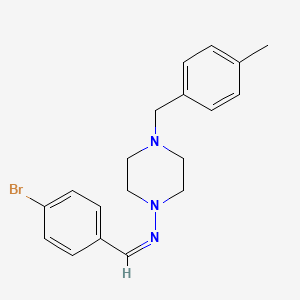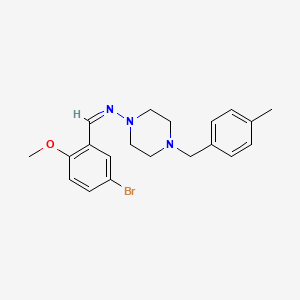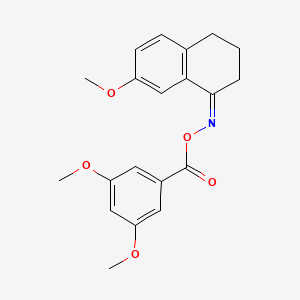![molecular formula C16H11IN2O3 B5916643 1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)
1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime] is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MIID or Indoximod, and it belongs to the class of indoleamine 2,3-dioxygenase (IDO) inhibitors.
作用机制
MIID works by inhibiting the activity of IDO, an enzyme that catalyzes the breakdown of tryptophan into kynurenine. By inhibiting IDO, MIID can increase the levels of tryptophan and decrease the levels of kynurenine. This shift in the tryptophan-kynurenine pathway can lead to the activation of immune cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
MIID has been shown to have several biochemical and physiological effects. In preclinical studies, MIID has been shown to increase the levels of tryptophan and decrease the levels of kynurenine in the blood and tumors of mice. MIID has also been shown to enhance the immune response to cancer cells and reduce tumor growth in mouse models of cancer.
实验室实验的优点和局限性
One advantage of MIID is its specificity for IDO. MIID does not inhibit other enzymes in the tryptophan-kynurenine pathway, which reduces the risk of off-target effects. However, MIID's potency can vary depending on the cell type and experimental conditions, which can make it challenging to optimize dosing and efficacy.
未来方向
There are several future directions for research on MIID. One direction is to investigate its potential applications in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Another direction is to explore its potential applications in other diseases, such as infectious diseases or neurodegenerative diseases. Finally, further studies are needed to optimize the dosing and efficacy of MIID in preclinical and clinical settings.
Conclusion:
In conclusion, MIID is a promising compound with potential applications in cancer immunotherapy and the treatment of autoimmune diseases. Its specificity for IDO and its ability to enhance the immune response to cancer cells make it an attractive candidate for further research. However, more studies are needed to optimize its dosing and efficacy and explore its potential applications in other diseases.
合成方法
The synthesis of MIID involves the reaction of 1-methyl-1H-indole-2,3-dione with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with hydroxylamine hydrochloride to form the oxime derivative. The final product is obtained by purification through column chromatography.
科学研究应用
MIID has been extensively studied for its potential applications in cancer immunotherapy. IDO is an enzyme that is overexpressed in many types of cancer, and it plays a crucial role in suppressing the immune system's response to tumors. By inhibiting IDO, MIID can enhance the immune response to cancer cells and improve the efficacy of immunotherapies.
MIID has also been studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In these diseases, the immune system attacks the body's own tissues, leading to inflammation and tissue damage. By inhibiting IDO, MIID can suppress the immune response and reduce inflammation.
属性
IUPAC Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c1-19-13-9-5-3-7-11(13)14(15(19)20)18-22-16(21)10-6-2-4-8-12(10)17/h2-9H,1H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKHCRFTZVVMR-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=CC=CC=C3I)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC=CC=C3I)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916587.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)
![methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916603.png)
![2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916606.png)
![6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5916621.png)


![1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B5916644.png)

![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5916648.png)